![molecular formula C9H10N4O2 B2988042 Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate CAS No. 2034480-92-5](/img/structure/B2988042.png)
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
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Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a chemical compound. Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The molecular formula of Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is C9H10N4O2. The molecular weight is 206.205.Chemical Reactions Analysis
A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, respectively .Scientific Research Applications
Optical Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They exhibit good photobleaching performance, which is crucial for applications that require continuous excitation, such as in fluorescence microscopy .
Synthetic Methodology
These compounds can be synthesized through greener methodologies with reasonable reaction material efficiency (RME), making them suitable for research where environmental impact and synthetic accessibility are important considerations .
Cross-Coupling Reactions
Pyrazolo[1,5-a]pyrimidines can undergo sequential site-selective cross-coupling reactions, allowing for the creation of a variety of novel disubstituted derivatives. This property is valuable in medicinal chemistry and drug design for the synthesis of complex molecules .
Formation of Amines
The structure of pyrazolo[1,5-a]pyrimidines allows for the strategic formation of amines at specific positions. This can be used to synthesize other fused rings, which is a significant aspect in the development of new pharmaceuticals .
Fluorophore Development
Due to their photophysical characteristics, these compounds are potential candidates for the development of new fluorophores. Fluorophores are essential in bioimaging and diagnostics .
Future Directions
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have also been used in the development of selective and orally bioavailable DDR1 inhibitors . These promising results allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which can be influenced by electron-donating groups (EDGs) at position 7 on the fused ring
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with optical applications, suggesting they may interact with light-sensitive biochemical pathways
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with optical applications, suggesting they may have effects related to light absorption and emission
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions may influence their action
properties
IUPAC Name |
ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEIHZABFJNKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN2C(=CC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate |
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